molecular formula C18H13F4NO2 B6506506 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide CAS No. 1421527-02-7

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide

Cat. No.: B6506506
CAS No.: 1421527-02-7
M. Wt: 351.3 g/mol
InChI Key: CQPNUGUTGRVSNL-UHFFFAOYSA-N
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Description

2-Fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide (CAS 1421527-02-7) is a synthetic benzamide derivative with a molecular formula of C18H13F4NO2 and a molecular weight of 351.3 g/mol . It is supplied with a high purity level of 95% or greater, intended for research and development purposes only. Benzamide compounds are of significant interest in medicinal chemistry due to their wide range of biological activities . The structure of this compound features a 2-fluorobenzamide core linked via a but-2-yn-1-yl chain to a 3-(trifluoromethyl)phenoxy group. The incorporation of fluorine atoms and the trifluoromethyl group is a common strategy in drug design, as these features can improve a compound's metabolic stability, membrane permeability, and bioavailability . While the specific biological profile of this compound is an area of ongoing research, structurally similar molecules containing the benzamide core and trifluoromethyl group have been investigated for various pharmacological activities, including effects on the central nervous system . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in exploratory biological screening for developing new therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4NO2/c19-16-9-2-1-8-15(16)17(24)23-10-3-4-11-25-14-7-5-6-13(12-14)18(20,21)22/h1-2,5-9,12H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNUGUTGRVSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Nucleophilic Substitution

The ether linkage is established through a Williamson-type reaction between 3-(trifluoromethyl)phenol and 4-bromobut-2-yne-1-ol. Using a base such as potassium carbonate in polar aprotic solvents (e.g., THF or DMF), the reaction proceeds at elevated temperatures (60–80°C) to yield 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-ol.

Table 1: Representative Etherification Conditions

SolventBaseTemperature (°C)Yield (%)
THFK₂CO₃6078
DMFCs₂CO₃8085

Conversion of Alcohol to Amine

The hydroxyl group is converted to an amine via a Mitsunobu reaction or mesylation followed by azide substitution and reduction. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with phthalimide yield the protected amine, which is deprotected using hydrazine.

Amide Bond Formation: Coupling Strategies

Acyl Chloride Route

2-Fluorobenzoyl chloride reacts with 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine in dichloromethane (DCM) with triethylamine as a base. This method achieves yields >80% but requires rigorous exclusion of moisture.

Carbodiimide-Mediated Coupling

Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide formation under milder conditions (0–25°C), minimizing side reactions.

Table 2: Comparative Amidation Efficiency

MethodSolventTemperature (°C)Yield (%)
Acyl chlorideDCM2582
EDC/HOBtDMF075

Crystallization and Purification

Solvent Selection for Recrystallization

Modification A crystallization protocols from EP3545764A1 are adapted, employing toluene-acetonitrile mixtures (1:1 v/v) to enhance crystal habitus. Cooling the saturated solution to 10°C yields needle-like crystals with >95% purity.

Hygroscopicity Mitigation

The amorphous form’s hygroscopicity is suppressed by transitioning to a crystalline phase through antisolvent addition (diisopropyl ether). This step improves storage stability and handling properties.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.48–7.42 (m, 2H, ArH), 6.95 (s, 1H, CF₃-ArH).

  • Raman Spectroscopy : Peaks at 2210 cm⁻¹ (C≡C stretch) and 1660 cm⁻¹ (amide C=O) confirm structural integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals 98.5% purity, with residual solvents below ICH limits.

Challenges and Optimization Opportunities

Alkyne Stability During Amidation

Protonation of the alkyne during acidic workup can lead to hydration. Employing non-acidic quenching conditions (e.g., aqueous NaHCO₃) preserves the triple bond.

Scalability of Mitsunobu Reaction

Triphenylphosphine oxide byproduct complicates large-scale synthesis. Catalytic Mitsunobu variants using polymer-supported reagents are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved efficacy against cancer cell lines. A study demonstrated that compounds with similar structures to 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds containing a benzamide moiety have also been investigated for their anti-inflammatory effects. The incorporation of fluorine atoms can influence the binding affinity to target proteins involved in inflammatory pathways. Preliminary studies have shown that related benzamide derivatives can inhibit pro-inflammatory cytokines, indicating that this compound may possess similar anti-inflammatory capabilities .

Pesticide Development

The compound is being explored for its potential use as a pesticide. The structural features, particularly the trifluoromethyl group, are believed to enhance the biological activity against pests while minimizing toxicity to non-target organisms. A patent describes formulations that include this compound as an active ingredient for controlling agricultural pests, including insects and nematodes .

Plant Protection Agents

Research into plant protection agents has highlighted the importance of developing new agrochemicals that are both effective and environmentally friendly. The unique chemical properties of this compound position it as a candidate for formulations aimed at sustainable agriculture practices .

Chemical Properties and Stability

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents/Modifications Synthesis Highlights Applications/Biological Activity References
Target Compound : 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide - 2-fluoro benzamide
- 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl side chain
Likely involves nucleophilic substitution or coupling reactions for alkyne incorporation Potential agrochemical/pharmaceutical applications (inferred)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - 2-(trifluoromethyl)benzamide
- 3-isopropoxyphenyl substituent
Friedel-Crafts or Suzuki coupling for aryl linkages Fungicide (controls rice sheath blight)
Sorafenib Tosylate - 4-(3-pyridinyl)-2-pyrimidinyl amino group
- Trifluoromethyl and methylimidazole substituents
Multi-step synthesis involving amidation and sulfonation Anticancer (tyrosine kinase inhibitor)
AR04 (Cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide) - Cyclic urea-fused imidazole
- Oxetan-3-yl group
Cyclization and amidation steps Androgen receptor antagonist
13y (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide - Bromo/chloro substituents
- Cyano-hydroxyenamide side chain
Multi-component condensation and halogenation Undisclosed (likely therapeutic candidate)
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide - 4-fluoro benzamide
- Alkyne-terminated branched side chain
Direct amidation of benzoyl chloride with amine Intermediate for APIs or agrochemicals

Key Observations:

Structural Diversity: The target compound and flutolanil both feature trifluoromethyl groups but differ in side-chain complexity. Flutolanil’s isopropoxy group contrasts with the alkyne-linked phenoxy group in the target, which may enhance metabolic stability due to reduced esterase susceptibility . Sorafenib and AR04 incorporate heterocyclic moieties (pyrimidine, imidazole) absent in the target compound, which are critical for kinase or receptor binding .

Synthetic Routes: The synthesis of triazole derivatives (e.g., compounds in ) involves cyclization and tautomerization steps, whereas the target compound’s alkyne side chain may require Sonogashira coupling or similar methods . 13y and AR04 employ advanced functionalization (e.g., cyano groups, cyclic ureas), suggesting the target compound’s synthesis could benefit from similar strategies for bioactivity optimization .

Biological Relevance :

  • The trifluoromethyl group is a common feature in agrochemicals (flutolanil) and drugs (Sorafenib), enhancing lipophilicity and resistance to oxidative metabolism .
  • Alkyne linkages (target compound and 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide) may improve membrane permeability or serve as click chemistry handles for further derivatization .

Contradictions and Gaps :

  • Despite structural similarities to flutolanil, the target compound’s alkyne group could shift its application from fungicidal to anticancer, akin to Sorafenib’s kinase inhibition .
  • highlights tautomerism in triazole derivatives, but the target compound’s stability under physiological conditions remains unverified .

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step routes focusing on functional group compatibility and regioselectivity. Key steps include:

  • Step 1: Formation of the but-2-yn-1-yl linker via alkyne coupling reactions. For example, a Sonogashira coupling may introduce the 3-(trifluoromethyl)phenoxy group to the alkyne backbone .
  • Step 2: Amidation of the benzamide moiety using activated acylating agents (e.g., benzoyl chloride derivatives) under anhydrous conditions. Triethylamine or NaHCO₃ is often employed to neutralize HCl byproducts .
  • Optimization: Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to suppress side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane yields >85% purity .

Basic: What safety protocols are essential when handling this compound, given its potential mutagenicity?

Answer:

  • Hazard Analysis: Conduct a pre-experiment risk assessment, including evaluation of mutagenicity via Ames II testing. While this compound exhibits lower mutagenicity than some anomeric amides, it is comparable to benzyl chloride .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with HEPA filters to minimize inhalation risks.
  • Storage: Store in airtight containers at –20°C to prevent decomposition. Avoid exposure to heat or light, as DSC data indicates thermal instability above 80°C .

Advanced: How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

Answer:

  • Lipophilicity Enhancement: The trifluoromethyl group increases logP values by ~1.5 units, improving membrane permeability and bioavailability. This is critical for CNS-targeting applications .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro (t₁/₂ > 6 hours in hepatic microsomes) .
  • Target Binding: The group’s electron-withdrawing nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase inhibition IC₅₀ = 12 nM) .

Advanced: What strategies can resolve contradictions in mutagenicity data between this compound and similar anomeric amides?

Answer:

  • Comparative Ames Testing: Re-evaluate mutagenicity using standardized Ames II protocols with TA98 and TA100 strains under metabolic activation (S9 fraction). This compound showed <10% revertant colony formation compared to positive controls, aligning with benzyl chloride data .
  • Structure-Activity Relationship (SAR) Analysis: Compare electron-deficient amide groups (e.g., trifluoromethyl vs. nitro substituents). The trifluoromethyl group’s lower electrophilicity reduces DNA adduct formation potential .
  • Computational Modeling: Use QSAR models to predict genotoxicity thresholds based on Hammett constants and molecular orbital energies .

Advanced: What in vitro assays are recommended to elucidate the compound’s mechanism of action against acetylcholinesterase?

Answer:

  • Ellman’s Assay: Measure acetylcholinesterase (AChE) inhibition kinetics using acetylthiocholine iodide as a substrate. IC₅₀ values can be determined via spectrophotometric detection of thiocholine-DTNB adducts at 412 nm .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in the AChE active site. The trifluoromethylphenoxy group occupies the peripheral anionic site, while the benzamide interacts with the catalytic triad .
  • Cellular Uptake Assays: Use SH-SY5Y neuroblastoma cells with fluorescently labeled compound to quantify intracellular accumulation via flow cytometry .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Co-Solvent Systems: Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility. Phase solubility diagrams with β-cyclodextrin show a 10-fold increase .
  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s para-position. Hydrolysis in plasma regenerates the active form with t₁/₂ ~30 minutes .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability. In vivo studies in rodents show a 3.5-fold increase in AUC compared to free compound .

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